molecular formula C20H19NOS2 B2806624 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797085-84-7

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2806624
CAS No.: 1797085-84-7
M. Wt: 353.5
InChI Key: ONOPQSPFWHOWDO-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that features both benzylthio and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the reaction of benzylthiol with a suitable acetamide derivative. One common method involves the use of a base such as sodium hydride to deprotonate the benzylthiol, followed by nucleophilic substitution with an acetamide derivative . The reaction is usually carried out in an inert solvent like dichloromethane under anhydrous conditions to prevent side reactions.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiophenyl group or to modify the acetamide moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophenyl group can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide
  • 2-(ethylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide
  • 2-(benzylthio)-N-(2-(furan-3-yl)benzyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both benzylthio and thiophenyl groups, which confer distinct chemical properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(15-24-13-16-6-2-1-3-7-16)21-12-17-8-4-5-9-19(17)18-10-11-23-14-18/h1-11,14H,12-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOPQSPFWHOWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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